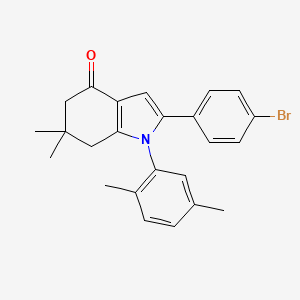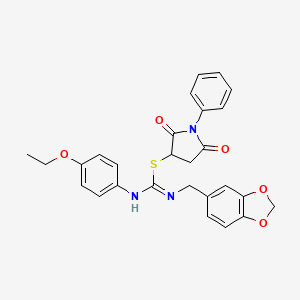
2,6-Dimethylphenyl (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl isocyanate
- 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol
- 2,6-Dimethylphenyl chloroacetamide
Uniqueness
What sets 2,6-Dimethylphenyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior and robust performance.
Properties
Molecular Formula |
C13H13F6NO2 |
|---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H13F6NO2/c1-7-5-4-6-8(2)9(7)22-10(21)20-11(3,12(14,15)16)13(17,18)19/h4-6H,1-3H3,(H,20,21) |
InChI Key |
HAXKCERVXRRBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530476.png)
![(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11530484.png)
![(2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]-2-cyano-N,N-dipropylethanimidamide](/img/structure/B11530487.png)
![N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]dipyridine-2-carbohydrazide](/img/structure/B11530511.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11530513.png)
![2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11530517.png)
![2-{[(E)-(4-methyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11530519.png)

![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530539.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11530544.png)
![2-Amino-5-cyano-9-isopropyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-dien-1-yl cyanide](/img/structure/B11530548.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B11530554.png)
![Ethyl 2-[(3,4-dimethoxyphenethyl)amino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B11530555.png)
